molecular formula C16H19N5O B2922017 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide CAS No. 1448037-47-5

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

Katalognummer: B2922017
CAS-Nummer: 1448037-47-5
Molekulargewicht: 297.362
InChI-Schlüssel: IMGJAHAKJUJBOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a pyrimidine derivative featuring a substituted pyrimidine core with a pyrrolidine ring and an isonicotinamide moiety. The compound’s structure combines a 4,6-dimethylpyrimidine scaffold modified at the 2-position with a pyrrolidin-1-yl group and at the 5-position with isonicotinamide (a pyridine-4-carboxamide derivative).

Eigenschaften

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-5-7-17-8-6-13)12(2)19-16(18-11)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGJAHAKJUJBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structural features, including a pyrrolidine ring and a pivalamide moiety, contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The compound can be represented by the molecular formula C13H20N4OC_{13}H_{20}N_{4}O and has a molecular weight of 252.33 g/mol. Its structure allows for various conformations due to the flexibility of the pyrrolidine ring, which can adopt different spatial orientations. This non-planarity enhances interactions with biological targets, potentially leading to varied pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Pyrrolidine derivatives, including this compound, have been reported to exhibit significant pharmacological activity, including:

  • Antioxidative Properties : Compounds with a pyrrolidine ring have shown potential in scavenging free radicals and reducing oxidative stress.
  • Antibacterial Activity : The compound may inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Potential : Preliminary studies indicate that similar pyrimidine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:

  • Antagonism of Vanilloid Receptor 1 : Research indicates that related compounds can act as antagonists of vanilloid receptors, which are implicated in pain signaling pathways.
  • Metabolic Regulation : Some derivatives have been investigated for their role in metabolic disorders, showing promise in modulating glucose and lipid metabolism.

Study 1: Antioxidative Effects

A study explored the antioxidative properties of pyrimidine derivatives similar to this compound. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of this compound against various bacterial strains. The findings revealed significant inhibition of bacterial growth, highlighting its potential as an antibacterial agent.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrimidine Intermediate : The reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Amidation : The resulting intermediate is then reacted with isonicotinamide to yield the final product.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Comparative Analysis of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring; pyrimidine coreAntioxidative, antibacterial
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophenePyrrolidine ring; thiophene moietyAnticancer properties
2-(Pyrrolidin-1-yl)pyrimidinePyrrolidine ring; no thiopheneAntagonist of vanilloid receptor 1

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with two primary classes of analogs: pyridine derivatives (e.g., fluorinated pyrrolidine-pyridines from ) and pyrimidine-based isonicotinamides (e.g., the ChemBridge compound in ). Below is a detailed comparison:

Pyridine Derivatives with Pyrrolidine Substituents ()

Several pyridine-based analogs, such as 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid and 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole , feature a pyrrolidine ring attached to a fluorinated pyridine core. Key differences include:

  • Core Heterocycle : The target compound uses a pyrimidine ring, whereas these analogs employ pyridine. Pyrimidines generally exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyridines, influencing target selectivity.
  • Substituent Patterns : Fluorine and iodine substituents in the pyridine analogs (e.g., 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine ) may enhance metabolic stability or modulate lipophilicity, whereas the dimethyl groups on the pyrimidine core of the target compound could reduce steric hindrance for binding interactions.
  • Functional Groups : The target compound’s isonicotinamide group introduces a carboxamide linkage, absent in most pyridine derivatives listed. This moiety may facilitate interactions with polar residues in biological targets.

Pyrimidine-Based Isonicotinamide Analogs ()

The ChemBridge compound N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]isonicotinamide shares the isonicotinamide group but differs in:

  • Scaffold Complexity : The ChemBridge compound contains a fused pyrrolo[2,3-d]pyrimidine system with trioxo and trifluoromethyl substituents, which likely increase rigidity and electron-withdrawing effects compared to the simpler dimethylpyrimidine core of the target compound.
  • Substituent Effects : The phenyl and trifluoromethyl groups in the ChemBridge analog may enhance hydrophobic interactions or improve pharmacokinetic properties (e.g., half-life), whereas the dimethyl groups on the target compound might prioritize solubility or synthetic accessibility.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Advantages Limitations Reference
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide Pyrimidine 4,6-dimethyl; pyrrolidin-1-yl; isonicotinamide Balanced steric/electronic profile; carboxamide for target binding Lack of fluorination may reduce metabolic stability
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid Pyridine Fluoro; pyrrolidin-1-yl; carboxylic acid Enhanced polarity for solubility; fluorine improves stability Acidic group may limit membrane permeability
ChemBridge-7905192 Pyrrolo[2,3-d]pyrimidine Trioxo; trifluoromethyl; phenyl; isonicotinamide Rigid scaffold for target engagement; trifluoromethyl boosts lipophilicity Complex synthesis; potential toxicity from fused rings

Research Findings and Implications

  • Substituent Trade-offs : The absence of fluorine in the target compound may limit metabolic stability relative to fluorinated pyridine analogs but could reduce off-target interactions.
  • Synthetic Feasibility : The dimethylpyrimidine scaffold is likely easier to synthesize than the fused pyrrolopyrimidine system in ChemBridge-7905192, making it more accessible for early-stage drug discovery .

Limitations of Current Evidence

  • No direct biological data (e.g., IC50, binding affinity) are available for the target compound or its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.